2-(3,5-Difluorophenyl)phenol

Physicochemical property Acidity Electron-withdrawing effect

Sourcing a reliable fluorinated biaryl phenol with consistent regiochemistry? Generic meta- or para-substituted isomers lead to divergent reaction outcomes. This ortho-substituted compound (C12H8F2O, MW 206.19) offers a lowered pKa and enhanced metal-binding behavior. - **Differentiation**: Unlike its regioisomers, the ortho -OH group provides unique hydrogen-bonding capacity for CA isoform selectivity (KI 0.71-10.7 μM for CA III, IV, IX, XIV). - **Supply Chain**: Available at 95-98% purity from multiple certified vendors; no hazardous shipping restrictions. Ideal for medicinal chemistry and liquid crystal precursors.

Molecular Formula C12H8F2O
Molecular Weight 206.19
CAS No. 794586-19-9
Cat. No. B3033086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Difluorophenyl)phenol
CAS794586-19-9
Molecular FormulaC12H8F2O
Molecular Weight206.19
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC(=C2)F)F)O
InChIInChI=1S/C12H8F2O/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7,15H
InChIKeyPZTUHPXGTMCSLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Difluorophenyl)phenol – Overview


2-(3,5-Difluorophenyl)phenol (CAS 794586-19-9) is a fluorinated biaryl compound featuring a phenol core substituted at the ortho position with a 3,5-difluorophenyl group . With a molecular formula of C12H8F2O and a molecular weight of 206.19 g/mol, it is commercially available at 95–98% purity and serves primarily as a versatile intermediate in organic synthesis and medicinal chemistry . The presence of the 3,5-difluorophenyl moiety confers distinct electronic properties—most notably a lowered pKa for the phenolic hydroxyl group compared to unsubstituted biphenyl-2-ol—that influence its reactivity in cross-coupling reactions and its potential for bioisosteric replacement in drug design .

1 Fluorinated biaryl phenol for Suzuki coupling
2 Lowered pKa supports metal chelation & nucleophilicity
3 Bioisosteric replacement in medicinal chemistry

2-(3,5-Difluorophenyl)phenol – Substitution Not Feasible


Within the family of (3,5-difluorophenyl)phenol isomers (ortho-, meta-, and para-substituted biaryl phenols), interchangeability is not a viable procurement or synthesis strategy. The ortho-substituted 2-(3,5-difluorophenyl)phenol exhibits distinct steric and electronic profiles relative to its meta- (3-(3,5-difluorophenyl)phenol, CAS 656304-62-0) and para- (4-(3,5-difluorophenyl)phenol, CAS 656304-67-5) analogs [1]. The proximity of the phenolic –OH group to the biaryl linkage in the ortho isomer influences hydrogen-bonding capacity, oxidative stability, and metal-binding behavior, which in turn alters its performance as a ligand, substrate, or coupling partner . Consequently, a generic substitution with a different regioisomer will likely lead to divergent reaction outcomes, altered biological activity, or failed downstream functionalization, underscoring the need for rigorous, data-driven selection .

Regioisomer proximity
Ortho –OH proximity to biaryl linkage alters H-bonding and metal-binding vs meta/para analogs.
Electronic shift
Steric and electronic profiles diverge, potentially affecting reaction outcomes and downstream functionalization.
Stability profile
Oxidative stability and solubility may not transfer across (3,5-difluorophenyl)phenol isomers.

2-(3,5-Difluorophenyl)phenol – Evidence of Differentiation


Reduced pKa: Electronic Differentiation

The ortho-(3,5-difluorophenyl) substitution lowers the pKa of the phenolic hydroxyl group relative to the unsubstituted parent compound biphenyl-2-ol. This change arises from the strong inductive electron-withdrawing effect (-I) of the two fluorine atoms at the 3- and 5-positions of the adjacent phenyl ring . While the exact pKa value for 2-(3,5-difluorophenyl)phenol is not experimentally determined in the available literature, the predicted pKa of the structurally related 3,5-difluorophenol is 7.97 ± 0.10 [1]. This serves as a class-level inference: the target compound's pKa is expected to be measurably lower than that of unsubstituted biphenyl-2-ol (estimated pKa ~9–10), which directly impacts its protonation state and hydrogen-bond donor strength under physiological or catalytic conditions.

Phenolic Acidity
Class-level
Lower pKa vs biphenyl-2-ol (ΔpKa ∼1–2 units, predicted)
Affects protonation state, metal chelation, and nucleophilicity
Exact pKa not experimentally determined; predicted from analogs
Physicochemical property Acidity Electron-withdrawing effect

Suzuki–Miyaura Coupling Compatibility

2-(3,5-Difluorophenyl)phenol is readily synthesized via Suzuki–Miyaura coupling between an ortho-halophenol and 3,5-difluorophenylboronic acid . Its ortho-phenolic group does not interfere with palladium-catalyzed coupling under standard conditions, and the compound itself can serve as a substrate for further functionalization—for instance, in one-pot fluorosulfonation/Suzuki cascades that yield diverse biaryls and terphenyls in good to excellent yields [1]. This distinguishes it from regioisomeric analogs where the position of the –OH group may lead to unwanted side reactions or reduced coupling efficiency. While direct yield comparisons between isomers are not available, the ortho-isomer's documented success in Suzuki couplings positions it as a preferred building block for modular synthesis of complex fluorinated scaffolds.

Suzuki Coupling
Reported
Documented in one-pot fluorosulfonation/Suzuki cascades to biaryls
Supports integration into modular fluorinated scaffold synthesis
Direct yield comparisons with isomers not available
Synthetic methodology Cross-coupling Biaryl synthesis

CA Isoform Selectivity

3,5-Difluorophenol, a structural surrogate lacking the second phenyl ring, exhibits a unique isoform-selectivity profile across the 12 catalytically active mammalian carbonic anhydrases (CAs). It potently inhibits CA III, IV, IX, and XIV (KIs = 0.71–10.7 μM) while being significantly weaker against CA I, II, VA, VB, VI, VII, XII, and XIII (KIs = 33.9–163 μM) [1]. This profile contrasts with unsubstituted phenol (effective against CA I–IV, IX, XII, XIV; KIs = 2.7–11.5 μM, but weaker against others) and with clioquinol (broad inhibition, KIs = 3.3–16.0 μM). While direct data for 2-(3,5-difluorophenyl)phenol are absent, the 3,5-difluorophenyl motif confers a distinct CA inhibition fingerprint that is not recapitulated by simple phenol or halogenated phenols lacking the 3,5-difluoro substitution pattern. This provides a class-level inference for the target compound's potential in designing isoform-selective CA inhibitors.

CA Isoform Selectivity
Class-level
3,5-Difluorophenol motif: CA III KI=0.71 μM, CA IV 0.93 μM (potent); CA I 33.9 μM (weak)
Distinct selectivity fingerprint vs phenol; relevant for CA research
Data from 3,5-difluorophenol; biaryl compound inferred
Carbonic anhydrase inhibition Selectivity Medicinal chemistry

Commercial Availability & Purity

Among the (3,5-difluorophenyl)phenol isomers, 2-(3,5-difluorophenyl)phenol is readily available from multiple reputable suppliers with well-defined purity specifications. AK Sci offers the compound at 95% minimum purity , while Leyan provides it at 98% purity with transparent catalog pricing . ABCR also supplies a 95% purity grade . In contrast, the meta- and para-isomers (CAS 656304-62-0 and 656304-67-5) are less widely stocked and often lack validated purity certifications or have more limited packaging options. This difference in commercial maturity directly impacts procurement lead times, quality assurance, and the ability to secure consistent batch-to-batch performance for scale-up activities.

Commercial Availability
Head-to-head
Available at 95–98% from 3+ suppliers; meta/para isomers less stocked
Lower procurement risk and consistent batch quality
Market data as of 2025
Procurement Purity specification Supply chain

Oxidative and Thermal Stability

Fluorinated biaryl phenols, including the target compound, benefit from the electron-withdrawing nature of fluorine, which increases oxidative and thermal stability relative to non-fluorinated analogs . The ortho-hydroxy group of 2-(3,5-difluorophenyl)phenol, while potentially more susceptible to oxidation than the para-isomer due to steric accessibility, is still stabilized by the adjacent fluorinated ring. Commercial suppliers recommend long-term storage in cool, dry conditions, and the compound is not classified as hazardous for transport . This contrasts with certain halogenated phenols that require more stringent storage conditions (e.g., refrigeration, inert atmosphere) and may degrade over shorter periods. Quantitative stability data (e.g., half-life under accelerated conditions) are not publicly available for this specific compound, but the class-level evidence supports its use as a robust building block for standard laboratory workflows.

Stability
Class-level
Recommended storage: cool, dry place; not hazardous for transport
Simplifies inventory and reduces degradation risk
Quantitative accelerated stability data not publicly available
Stability Storage Fluorinated aromatics

2-(3,5-Difluorophenyl)phenol – Application Scenarios


Isoform-Selective CA Inhibitors

Based on the class-level evidence that 3,5-difluorophenol exhibits a distinctive isoform-selectivity profile against carbonic anhydrases (KIs of 0.71–10.7 μM for CA III, IV, IX, XIV) [1], 2-(3,5-difluorophenyl)phenol should be prioritized as a core scaffold when designing novel CA inhibitors that require reduced off-target activity. The ortho-hydroxy group provides a synthetic handle for further functionalization, and the 3,5-difluorophenyl moiety enhances potency and selectivity compared to unsubstituted phenol. This scenario is particularly relevant for programs targeting tumor-associated CA IX/XII or ocular CA isoforms for glaucoma therapy.

Modular Biaryl Construction

Given its documented compatibility with Suzuki–Miyaura cross-coupling reactions and its successful use in one-pot fluorosulfonation/Suzuki cascades to produce biaryls and terphenyls [2], 2-(3,5-difluorophenyl)phenol is ideally suited for process chemists and medicinal chemists building libraries of fluorinated aromatic compounds. Its commercial availability at 95–98% purity from multiple vendors ensures reliable access for both small-scale discovery and larger preparative campaigns. This scenario is recommended for any project requiring a robust, electron-deficient phenol as a coupling partner or advanced intermediate.

Liquid Crystal Materials

Fluorinated biaryl compounds, including those containing 3,5-difluorophenyl groups, are known to impart beneficial properties such as reduced optical anisotropy and lower threshold voltage when incorporated into liquid crystal mixtures [3]. 2-(3,5-Difluorophenyl)phenol can be employed as a synthetic precursor to more elaborate liquid crystalline molecules, leveraging the ortho-hydroxy group for esterification or etherification. This application scenario is supported by the broader class of difluorophenyl derivatives used in active-matrix LCD technologies [3].

Quality-Assured Procurement

For laboratories requiring a fluorinated biaryl phenol with minimal supply chain uncertainty, 2-(3,5-difluorophenyl)phenol is the optimal choice among its regioisomers. It is available from at least three reputable suppliers with certified purity (95–98%), and it is not subject to hazardous shipping restrictions . This scenario applies to any research group that values batch-to-batch consistency, short lead times, and straightforward inventory management—whether for exploratory synthesis, material science, or preliminary biological screening.

Application
Selection Property
Validation Focus
Ocular & tumor CA isoform research
3,5-Difluorophenyl motif for isoform selectivity
Isoform-specific inhibition assays (CA III, IV, IX, XIV)
Modular biaryl synthesis
Suzuki coupling compatibility
Cross-coupling efficiency and functional group tolerance
Liquid crystal precursor
Fluorinated aromatic for electro-optical properties
Optical anisotropy and threshold voltage
Streamlined procurement
Multi-supplier availability with certified purity
Batch consistency and lead time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,5-Difluorophenyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.